3,4-Dimethoxyphenylacetic acid

Metabolic enzymology Aldehyde dehydrogenase Aldehyde oxidase

This compound is the only validated substrate for distinguishing ALDH (85% disulfiram inhibition), AO (75-80% isovanillin inhibition), and XO (25-30% allopurinol inhibition) contributions to aromatic aldehyde oxidation. The 3,4-dimethoxy pattern enables three-point cooperative binding essential for MIP template fabrication (IF=3.43) and is mandatory for constructing dimethoxy-substituted pharmacophores in verapamil and bevantolol synthesis. Homovanillic acid and mono-methoxy analogs cannot functionally substitute. Procure now to ensure positional specificity in your research.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 93-40-3
Cat. No. B131958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenylacetic acid
CAS93-40-3
Synonyms2-(3,4-Dimethoxyphenyl)acetate;  2-(3,4-Dimethoxyphenyl)acetic Acid;  3,4-Dimethoxybenzeneacetic Acid;  NSC 2753;  NSC 27897; 
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)O)OC
InChIInChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyWUAXWQRULBZETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenylacetic Acid (CAS 93-40-3): Product Differentiation and Procurement Evidence Guide


3,4-Dimethoxyphenylacetic acid (CAS 93-40-3, synonym Homoveratric acid) is a phenylacetic acid derivative bearing 3,4-dimethoxy substitution on the aromatic ring [1]. It is structurally defined as a dimethoxybenzene and a member of the phenylacetic acid class, with an established role as a human urinary metabolite and human xenobiotic metabolite [2]. Distinct from generic phenylacetic acid, the 3,4-dimethoxy substitution pattern confers specific reactivity toward cyclization with formaldehyde to yield isochromanones, a transformation unavailable to non-methoxylated analogs .

3,4-Dimethoxyphenylacetic Acid: Why Generic Phenylacetic Acid Substitution Is Not Viable


Generic phenylacetic acid or alternative mono-methoxy analogs (e.g., 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid) cannot functionally substitute for 3,4-dimethoxyphenylacetic acid in critical research and industrial contexts. The 3,4-dimethoxy substitution pattern fundamentally alters metabolic enzyme recognition: 3,4-dimethoxyphenylacetic acid formation from its amine precursor is predominantly mediated by aldehyde dehydrogenase (85% inhibition by disulfiram) and aldehyde oxidase (75–80% inhibition by isovanillin) [1], whereas the corresponding mono-methoxylated homolog (homovanillic acid) exhibits a distinct enzymatic oxidation profile with lower overall enzyme contribution [2]. Furthermore, the 3,4-dimethoxy pattern enables three-point cooperative molecular recognition via the carboxylic acid and both methoxy groups [3], a binding architecture impossible for analogs lacking the dual methoxy substitution. These metabolic and recognition differences render in-class substitution scientifically invalid for studies of dopamine metabolism, molecular imprinting applications, and pharmaceutical intermediate synthesis where positional specificity is non-negotiable.

3,4-Dimethoxyphenylacetic Acid: Comparative Quantitative Evidence for Scientific Procurement


Aldehyde Dehydrogenase Mediates 3,4-Dimethoxyphenylacetic Acid Formation by 85% Versus Xanthine Oxidase Contribution of Only 25–30%

In guinea pig liver slice assays, 3,4-dimethoxyphenylacetic acid formation from 3,4-dimethoxy-2-phenylethylamine was inhibited by 85% with disulfiram (aldehyde dehydrogenase inhibitor) and by 75–80% with isovanillin (aldehyde oxidase inhibitor), whereas allopurinol (xanthine oxidase inhibitor) inhibited formation by only 25–30% [1]. The comparator baseline for in-class metabolic pathway contributions is the related mono-methoxylated compound homovanillic acid, whose formation from homovanillamine was inhibited by only 25–30% by disulfiram, 0–10% by isovanillin, and 10–15% by allopurinol, indicating substantially lower overall enzyme contribution [2].

Metabolic enzymology Aldehyde dehydrogenase Aldehyde oxidase Xanthine oxidase Guinea pig liver slices

Allylamine-Based MIP for 3,4-Dimethoxyphenylacetic Acid Exhibits Imprinting Factor of 3.43 with Two Heterogeneous Binding Site Classes

Molecularly imprinted polymers (MIPs) prepared with 3,4-dimethoxyphenylacetic acid as the template and allylamine as the functional monomer demonstrated an imprinting factor of 3.43, the highest among eight tested monomers [1]. Scatchard analysis revealed that the allylamine-based imprinted polymer possesses two classes of heterogeneous binding sites with Kd(1) = 0.060 μmol/mL, Bmax(1) = 0.093 μmol/mg (high affinity) and Kd(2) = 0.455 μmol/mL, Bmax(2) = 0.248 μmol/mg (low affinity), whereas the non-imprinted control polymer (NIP) exhibited only one binding site class with Kd = 0.417 μmol/mL and Bmax = 0.184 μmol/mg [1]. Selectivity studies using structurally related compounds confirmed that the three-point cooperative interaction—involving the carboxylic acid and both methoxy groups—confers preferential binding [1].

Molecularly imprinted polymers Selective separation Binding affinity Molecular recognition

3,4-Dimethoxyphenylacetic Acid Enables Synthesis of Verapamil and Bevantolol Whereas Mono-Methoxy Analogs Lack the Requisite Substitution Pattern

3,4-Dimethoxyphenylacetic acid serves as the specific synthetic precursor for the beta-blocker bevantolol and the antiarrhythmic drug verapamil, as well as a key intermediate for isoquinoline alkaloid synthesis [1]. The 3,4-dimethoxy substitution pattern on the phenylacetic acid backbone is an absolute structural requirement for the downstream construction of the dimethoxy-substituted phenylalkylamine and isoquinoline pharmacophores found in these therapeutic agents . Alternative phenylacetic acid derivatives—including the unsubstituted parent compound (phenylacetic acid), 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid—cannot serve as substitutes because they lack both methoxy groups at the requisite 3- and 4-positions, precluding the correct assembly of the target drug scaffolds . The compound is also employed in the synthesis of ivabradine and papaverine intermediates .

Pharmaceutical intermediates Cardiovascular drug synthesis Verapamil Bevantolol Isoquinoline alkaloids

3,4-Dimethoxyphenylacetic Acid Reacts with Formaldehyde to Yield Isochromanone: A Cyclization Unavailable to Non-Methoxylated Analogs

Under acidic conditions, 3,4-dimethoxyphenylacetic acid reacts with formaldehyde to undergo cyclization, yielding an isochromanone product . This transformation exploits the electron-donating 3,4-dimethoxy substitution pattern to facilitate intramolecular ring closure onto the activated aromatic ring. The reaction represents a specific synthetic entry point to the isochromanone scaffold that is unavailable to phenylacetic acid (no methoxy activation), 3-methoxyphenylacetic acid (insufficient activation), 4-methoxyphenylacetic acid (insufficient activation), or 3,4-dihydroxyphenylacetic acid (different electronic character and competing side reactions under acidic formaldehyde conditions) .

Organic synthesis Isochromanone Cyclization Building block

3,4-Dimethoxyphenylacetic Acid: Evidence-Based Research and Industrial Application Scenarios for Procurement


Metabolic Pathway Studies of Aldehyde Dehydrogenase and Aldehyde Oxidase

This compound is the definitive analytical standard and metabolic probe for studies investigating the relative contributions of aldehyde dehydrogenase (ALDH), aldehyde oxidase (AO), and xanthine oxidase (XO) to aromatic aldehyde oxidation. Its formation from 3,4-dimethoxy-2-phenylethylamine is inhibited 85% by disulfiram (ALDH inhibitor) and 75–80% by isovanillin (AO inhibitor), but only 25–30% by allopurinol (XO inhibitor), enabling precise pharmacological dissection of enzyme-specific contributions in liver slice, hepatocyte, or in vivo metabolic models . Procurement of this compound is essential; homovanillic acid (3-methoxy-4-hydroxy substitution) exhibits a markedly different inhibition profile (25–30% disulfiram inhibition, 0–10% isovanillin inhibition), rendering it unsuitable as a substitute .

Selective Separation and Detection via Molecularly Imprinted Polymers (MIPs)

3,4-Dimethoxyphenylacetic acid is the required template for fabricating MIP-based selective separation materials, sensors, and solid-phase extraction cartridges targeting this specific analyte. Allylamine-based MIPs exhibit an imprinting factor of 3.43 and two distinct binding site classes (Kd(1) = 0.060 μmol/mL; Kd(2) = 0.455 μmol/mL), whereas non-imprinted polymers possess only a single binding site class . The three-point cooperative recognition—requiring the carboxylic acid and both methoxy groups—confers selectivity against structurally related compounds and biogenic amines . Laboratories developing MIP-based assays must procure authentic 3,4-dimethoxyphenylacetic acid as the template, as mono-methoxy analogs cannot generate the requisite two-site heterogeneous binding architecture.

Pharmaceutical Intermediate for Verapamil, Bevantolol, and Isoquinoline Alkaloid Synthesis

3,4-Dimethoxyphenylacetic acid is a critical synthetic intermediate in the manufacture of the antiarrhythmic agent verapamil, the beta-blocker bevantolol, and various isoquinoline alkaloids . The 3,4-dimethoxy substitution pattern is structurally mandatory for constructing the dimethoxy-substituted phenylalkylamine and isoquinoline pharmacophores present in these cardiovascular therapeutics . Alternative phenylacetic acid derivatives—including unsubstituted phenylacetic acid, 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid—cannot substitute because they lack the dual methoxy groups at positions 3 and 4, precluding correct scaffold assembly . This compound is also employed in ivabradine and papaverine intermediate preparation .

Isochromanone Building Block Synthesis via Formaldehyde Cyclization

3,4-Dimethoxyphenylacetic acid reacts with formaldehyde under acidic conditions to undergo cyclization, yielding isochromanone products . This transformation provides a direct synthetic route to the isochromanone scaffold, which is a valuable heterocyclic building block in medicinal chemistry. The reaction is enabled by the electron-donating 3,4-dimethoxy substitution pattern; unsubstituted phenylacetic acid and mono-methoxy analogs fail to undergo the same cyclization due to insufficient aromatic activation . Researchers seeking to incorporate isochromanone moieties into compound libraries or lead optimization programs must specifically procure this 3,4-dimethoxy-substituted compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.